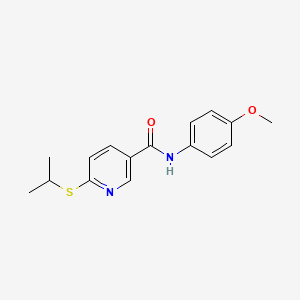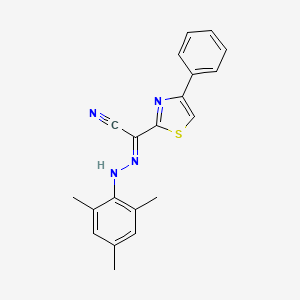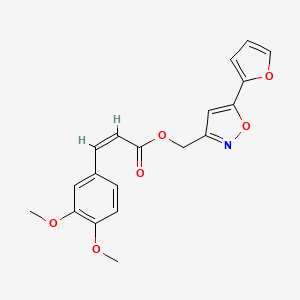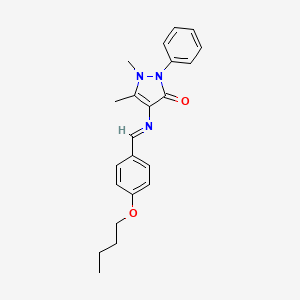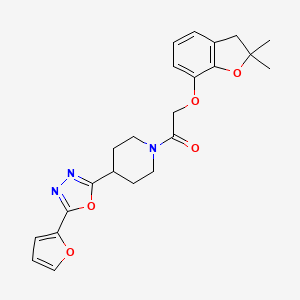![molecular formula C26H24N4O5 B2561749 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-52-0](/img/structure/B2561749.png)
2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug pimozide and the antidepressant buspirone . It also contains a nitrophenyl group, which is often found in various dyes and indicators.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific spatial arrangement of these rings .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the piperazine ring could undergo reactions at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, compounds with piperazine rings are often solid at room temperature, and the presence of a nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen
The compound 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its alternative name 3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione refer to a complex organic molecule with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications of this compound:
Acetylcholinesterase Inhibition
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) . AChEIs are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they can help alleviate symptoms by increasing the levels of acetylcholine in the brain.
Carbonic Anhydrase Inhibition
Another application involves its role as a carbonic anhydrase (CA) inhibitor . CAs are enzymes that assist in the regulation of pH and carbon dioxide levels in the body. Inhibitors of CAs have therapeutic potential in treating conditions like glaucoma, epilepsy, and even certain types of cancer.
Antifungal Activity
Derivatives of this compound have been used in the synthesis of triazole medicines, such as itraconazole, which are effective in treating deep-seated fungal infections . This application is significant in the development of new antifungal agents.
Endothelial Cell Proliferation Inhibition
The compound has shown efficacy as an inhibitor of endothelial cell proliferation . This property is valuable in the study of angiogenesis and could have implications in cancer research, where the formation of new blood vessels plays a crucial role in tumor growth.
Sensing Applications
In the realm of chemical sensing, derivatives of this compound have been utilized for the detection of zinc ions with high sensitivity and selectivity . Such sensors are important in biological research and environmental monitoring.
Neurotransmitter Modulation
The compound’s ability to modulate neurotransmitters is another area of interest. It has been linked to the enhancement of cognitive functions by influencing the levels of cholinergic neurotransmitters .
Non-Toxicity in Sub-Acute Studies
In vivo studies have indicated that certain derivatives of this compound are non-toxic at specific dosages, which is a promising sign for further drug development .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are carbonic anhydrase (CA) enzymes . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Mode of Action
2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione interacts with the active site of CA enzymes, particularly with the zinc ion (Zn2+) and three histidine residues . This interaction inhibits the activity of the enzymes, thereby affecting the physiological functions they regulate .
Biochemical Pathways
The inhibition of CA enzymes by 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway regulated by these enzymes . This can lead to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Pharmacokinetics
The compound’s interaction with ca enzymes suggests that it is likely absorbed and distributed to tissues where these enzymes are present .
Result of Action
The molecular and cellular effects of 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione’s action primarily involve the inhibition of CA enzymes. This can lead to changes in the physiological functions regulated by these enzymes, such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Action Environment
Factors such as ph and the presence of other molecules could potentially affect the compound’s interaction with its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c31-23(28-16-14-27(15-17-28)19-9-11-20(12-10-19)30(34)35)8-3-13-29-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(29)33/h1-2,4-7,9-12H,3,8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFSXVMOVFSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
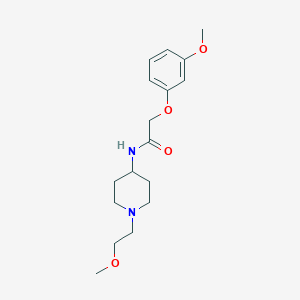
![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
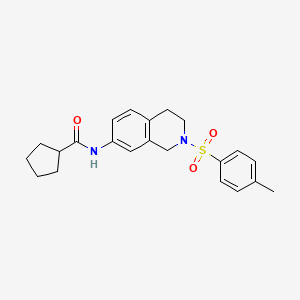
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
